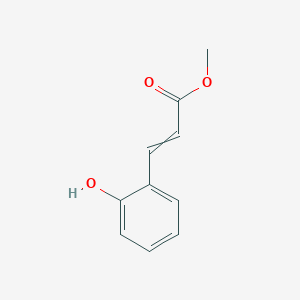

Methyl 3-(2-hydroxyphenyl)prop-2-enoate

Descripción general

Descripción

Methyl 3-(2-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C10H10O3 It is a derivative of cinnamic acid and features a hydroxyphenyl group attached to a propenoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(2-hydroxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(2-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-(2-oxophenyl)prop-2-enoate.

Reduction: The double bond in the propenoate moiety can be reduced to form methyl 3-(2-hydroxyphenyl)propanoate.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Methyl 3-(2-oxophenyl)prop-2-enoate

Reduction: Methyl 3-(2-hydroxyphenyl)propanoate

Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

In chemical research, methyl 3-(2-hydroxyphenyl)prop-2-enoate serves as a building block for synthesizing more complex organic molecules. It is utilized in studies of reaction mechanisms and kinetics due to its unique structural features.

Biology

The compound exhibits various biological activities , making it a candidate for drug discovery:

- Anti-inflammatory Effects : Derivatives have shown significant inhibition of pro-inflammatory mediators such as nitric oxide (NO) synthesis in macrophages, suggesting therapeutic potential for inflammatory diseases.

- Antioxidant Properties : The hydroxy group facilitates electron donation, allowing the compound to neutralize free radicals and reduce oxidative stress, which is crucial for developing agents against oxidative stress-related conditions .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating potential applications in combating infections.

Medicine

Research into the pharmacological properties of this compound reveals its potential therapeutic applications:

- Studies indicate that it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with active site residues of enzymes, influencing metabolic pathways involved in inflammation and oxidative stress .

- In silico docking studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as MCF-7, highlighting its potential in cancer therapy .

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound significantly inhibited nitric oxide production in activated macrophages. This suggests a mechanism involving modulation of inflammatory pathways, particularly through inhibition of p38 MAP kinase activity .

- Antioxidant Studies : Research has indicated that the compound's ability to donate electrons makes it effective against oxidative stress. In vitro assays showed reduced levels of reactive oxygen species (ROS) in treated cells compared to controls.

- Cancer Research : In vitro studies using MCF-7 breast cancer cells revealed that this compound derivatives exhibited cytotoxic effects at specific concentrations, indicating their potential as chemotherapeutic agents .

Mecanismo De Acción

The mechanism by which methyl 3-(2-hydroxyphenyl)prop-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its hydroxy group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity. Additionally, the compound’s conjugated double bond system may allow it to participate in electron transfer reactions, affecting cellular redox states .

Comparación Con Compuestos Similares

Methyl 3-(2-hydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:

Methyl 3-(3-methylphenyl)prop-2-enoate:

Methyl 3-(4-hydroxyphenyl)prop-2-enoate: The position of the hydroxy group affects the compound’s chemical properties and biological activity.

Methyl 3-(2-methoxyphenyl)prop-2-enoate: The presence of a methoxy group instead of a hydroxy group alters the compound’s polarity and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, and its derivatives may possess valuable biological activities. Further research into this compound could uncover new uses and enhance our understanding of its properties and mechanisms of action.

Actividad Biológica

Methyl 3-(2-hydroxyphenyl)prop-2-enoate, also known as a derivative of cinnamic acid, has garnered attention in scientific research due to its potential biological activities. This compound features a hydroxyphenyl group and an ester linkage, which contribute to its unique chemical properties. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H10O3

- CAS Number : 20349-89-7

- Structure : The compound consists of a prop-2-enoate moiety with a hydroxy group positioned at the 2-carbon of the phenyl ring, influencing its reactivity and interactions in biological systems.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

-

Anti-inflammatory Effects :

- Studies have shown that related compounds can inhibit pro-inflammatory mediators. For instance, derivatives like 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone demonstrated significant inhibition of nitric oxide (NO) synthesis in macrophages, suggesting potential applications in treating inflammatory diseases .

-

Antioxidant Properties :

- The presence of hydroxyl groups allows for electron donation, which can neutralize free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents against oxidative stress-related conditions.

-

Antimicrobial Activity :

- Similar compounds have been reported to possess antimicrobial properties, making them candidates for further exploration in drug development aimed at combating infections.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The hydroxy group can form hydrogen bonds with active site residues of enzymes, modulating their activity. This interaction is vital for influencing metabolic pathways involved in inflammation and oxidative stress.

- Signaling Pathways : Research indicates that the compound may affect signaling pathways related to inflammation. For example, inhibition of p38 MAP kinase activity has been observed, which is associated with reduced synthesis of inducible nitric oxide synthase (iNOS) in macrophages .

Research Findings and Case Studies

Propiedades

IUPAC Name |

methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXREWKKROWOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943139 | |

| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20883-98-1 | |

| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020883981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.